molecular formula C10H8O4S B8800596 1-Naphthalenesulfonic acid, 2-hydroxy- CAS No. 567-47-5

1-Naphthalenesulfonic acid, 2-hydroxy-

Cat. No. B8800596
CAS RN: 567-47-5
M. Wt: 224.23 g/mol
InChI Key: SGBQUMZTGSQNAO-UHFFFAOYSA-N
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Patent
US04510100

Procedure details

treating the resultant aqueous solution of the ammonium salt of oxy-Tobias acid, without increasing the concentration beforehand, with NH3 and concentrated (NH4)2SO3 or (NH4)HSO3 solution in the temperature range from 120° to 150° C. and at a pressure of 10 to 20 bar for 4 to 12 hours until the pH value is 9 to 12, to give the ammonium salt of 2-amino-1-naphthalenesulfonic acid (Tobias acid), and, after stripping off NH3 and removal of 2-naphthylamine by extraction with an aromatic hydrocarbon,
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2SO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)HSO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[CH:7]=[CH:8][C:9](O)=[C:10]([S:11]([OH:14])(=[O:13])=[O:12])[C:4]2=[CH:3][CH:2]=1.[NH3:16]>>[NH2:16][C:9]1[CH:8]=[CH:7][C:5]2[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=2)[C:10]=1[S:11]([OH:14])(=[O:13])=[O:12]

Inputs

Step One
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
(NH4)2SO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(NH4)HSO3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without increasing the concentration beforehand

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.